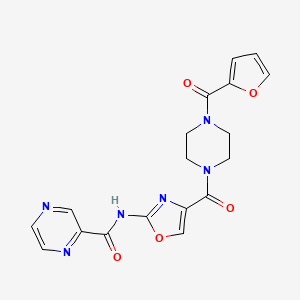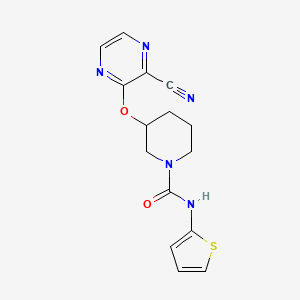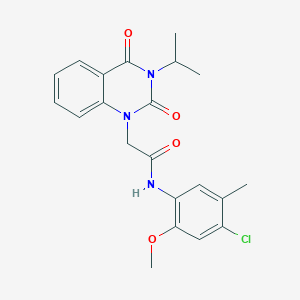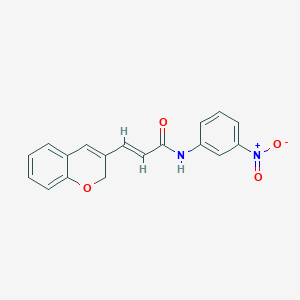
N-(4-(4-(furan-2-carbonil)piperazin-1-carbonil)oxazol-2-il)pirazina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6O5 and its molecular weight is 396.363. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antibacterianas
Este compuesto se ha utilizado en la síntesis de N-(4-bromofenil)furan-2-carboxamidas funcionalizadas a través de la reacción de acoplamiento cruzado de Suzuki-Miyaura . Estos compuestos han mostrado actividades antibacterianas contra bacterias resistentes a los medicamentos aisladas clínicamente, como A. baumannii, K. pneumoniae, E. cloacae y S. aureus . Se encontró que la molécula era la actividad más efectiva contra estas bacterias, particularmente las bacterias NDM-positivas A. baumannii .
Agentes Antituberculosos
El compuesto también se ha utilizado en el diseño y síntesis de derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida sustituidos como agentes antituberculosos . Entre los compuestos probados, cinco exhibieron una actividad significativa contra Mycobacterium tuberculosis H37Ra .
Diseño y Síntesis de Medicamentos
El compuesto se utiliza en el diseño y síntesis de nuevos fármacos. Por ejemplo, se diseñó, sintetizó y evaluó una serie de nuevos derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida sustituidos para su actividad antituberculosa .
Validación Computacional
El compuesto se utiliza en la validación computacional de actividades antibacterianas. Los estudios de acoplamiento y las simulaciones de dinámica molecular se han utilizado para validar las actividades antibacterianas del compuesto .
Evaluación de Citotoxicidad
El compuesto se utiliza en la evaluación de citotoxicidad en células humanas. Los compuestos más activos se evaluaron por su citotoxicidad en células HEK-293 (riñón embrionario humano) .
Estudios de Interacción Molecular
El compuesto se utiliza en estudios de interacción molecular. Las interacciones moleculares de los conjugados derivados en los estudios de acoplamiento revelan su idoneidad para un mayor desarrollo .
Propiedades
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5/c25-15(12-10-19-3-4-20-12)22-18-21-13(11-29-18)16(26)23-5-7-24(8-6-23)17(27)14-2-1-9-28-14/h1-4,9-11H,5-8H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTNJHHAMKOBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride](/img/structure/B2477843.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2477844.png)

![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![5-bromo-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2477847.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)
![4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2477851.png)


![3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2477855.png)

![1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)
![3-benzyl-6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2477862.png)
